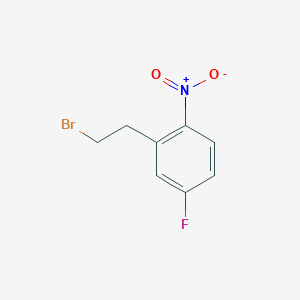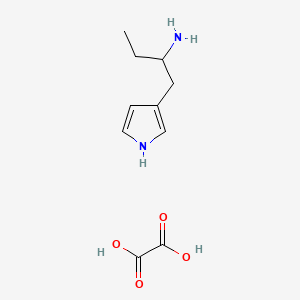
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid is a compound that combines the structural features of pyrrole and butanamine with oxalic acid Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, while butanamine is an aliphatic amine Oxalic acid is a dicarboxylic acid known for its strong acidic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Reductive Amination: Aldehydes and ketones can be converted into primary, secondary, and tertiary amines using reductive amination.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pyrrole derivatives can undergo oxidation reactions, often leading to the formation of pyrrolidines or other oxidized products.
Reduction: Reduction reactions can convert pyrrole derivatives into more saturated compounds.
Substitution: Pyrrole can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidines, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Applications De Recherche Scientifique
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Pyrrole derivatives are known for their biological activity and are studied for their potential as pharmaceuticals.
Industry: These compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid involves its interaction with molecular targets and pathways in biological systems. The pyrrole ring can participate in various biochemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(1H-pyrrol-3-yl)ethan-1-amine: This compound has a similar pyrrole structure but with a shorter aliphatic chain.
N-substituted pyrroles: These compounds have various substituents on the nitrogen atom, leading to different chemical and biological properties.
Uniqueness: 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid is unique due to its combination of pyrrole and butanamine structures with oxalic acid. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H16N2O4 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
oxalic acid;1-(1H-pyrrol-3-yl)butan-2-amine |
InChI |
InChI=1S/C8H14N2.C2H2O4/c1-2-8(9)5-7-3-4-10-6-7;3-1(4)2(5)6/h3-4,6,8,10H,2,5,9H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
MZPUUERUYXTGPV-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CNC=C1)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
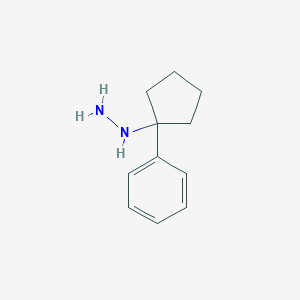



![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)

![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
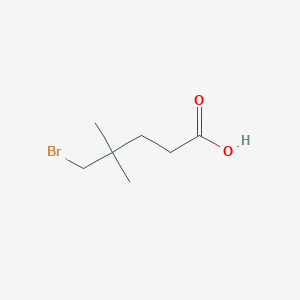
![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
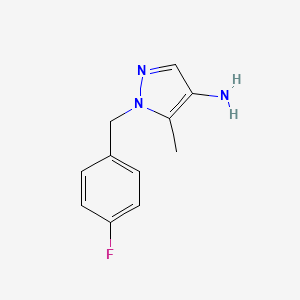
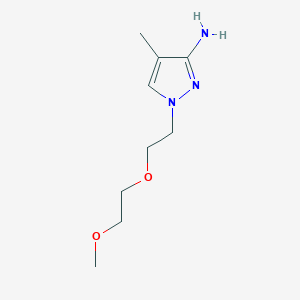
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
